molecular formula C11H10F2O2 B066467 Ethyl 3-(3,5-difluorophenyl)acrylate CAS No. 163978-50-5

Ethyl 3-(3,5-difluorophenyl)acrylate

Cat. No. B066467
CAS RN: 163978-50-5
M. Wt: 212.19 g/mol
InChI Key: LMSRIRQMDGZPNZ-ONEGZZNKSA-N
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Description

Ethyl 3-(3,5-difluorophenyl)acrylate is a chemical compound with the molecular formula C11H10F2O2 . It has a molecular weight of 212.19 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3,5-difluorophenyl)acrylate consists of an acrylate group attached to a 3,5-difluorophenyl group . The exact structure can be determined using techniques such as NMR, CNMR, HPLC, and LC-MS .

Scientific Research Applications

  • Chemical Binding and Detoxification

    Ethyl acrylate, a related compound, binds to glutathione and protein, playing a role in detoxification at low concentrations. This research suggests potential biological interactions of similar compounds (Potter & Tran, 1992).

  • Polymer Science

    The homopolymerization and copolymerization of derivatives of similar acrylates, like 3,5-dimethylphenyl acrylate, have been studied for their spectral, thermal properties, and application in adhesives. Such research could indicate similar applications for Ethyl 3-(3,5-difluorophenyl)acrylate in the field of polymer science (Vijayanand et al., 2002).

  • Knoevenagel Condensation

    The Knoevenagel condensation process, used in chemical synthesis, includes the preparation of Ethyl 3-aryl and 3-alkyl-2-(trifluoromethylthio)acrylates, indicating the relevance of similar acrylates in organic synthesis (Anselmi, Blazejewski, & Wakselman, 2001).

  • Transamination and Aza-Annulation Reactions

    Ethyl 3-dimethylamino acrylates, similar to Ethyl 3-(3,5-difluorophenyl)acrylate, have been utilized in solvent-free transamination and aza-annulation reactions, which are crucial in the field of organic chemistry (Meddad et al., 2001).

  • Catalysis in Polymerization

    Studies on copolymerization of ethene with acrylates using a cationic palladium catalyst reveal insights into polymer science and could be relevant for understanding the polymerization behavior of Ethyl 3-(3,5-difluorophenyl)acrylate (Heinemann et al., 1999).

  • Environmental Impact of Acrylates

    Research on the environmental impact and atmospheric oxidation of acrylate esters like ethyl acrylate could be relevant for understanding the environmental behavior of Ethyl 3-(3,5-difluorophenyl)acrylate (Martín Porrero et al., 2010).

  • Electrochemical Properties

    Investigations into the electrochemical behavior of acrylated compounds can provide insights into their potential applications in material science and electronics (Hogervorst et al., 1993).

  • Solid-Phase Synthesis

    Ethyl 3-arylformylacrylates, similar to Ethyl 3-(3,5-difluorophenyl)acrylate, have been synthesized using solid-phase techniques, indicating potential methods for the synthesis of related compounds (Qi, 1989).

properties

IUPAC Name

ethyl (E)-3-(3,5-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSRIRQMDGZPNZ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457246
Record name Ethyl 3-(3,5-difluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163978-50-5
Record name Ethyl 3-(3,5-difluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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